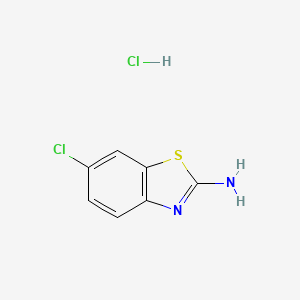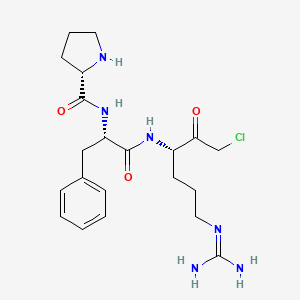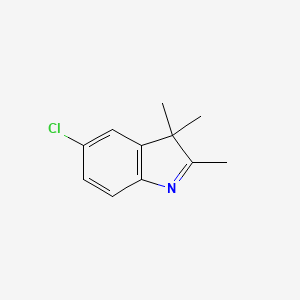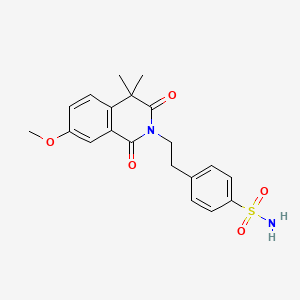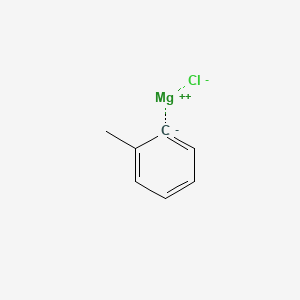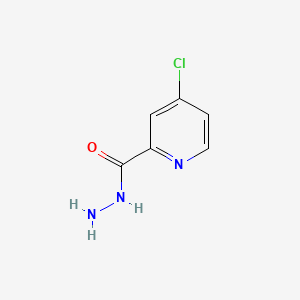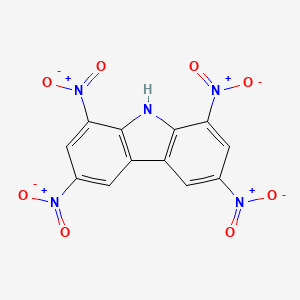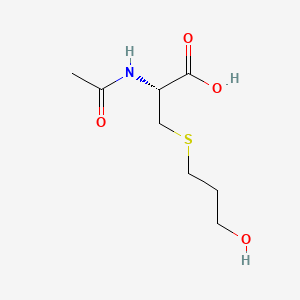
N-Acetyl-S-(3-hydroxypropyl)cysteine
Overview
Description
N-Acetyl-S-(3-hydroxypropyl)cysteine is a compound with the molecular formula C8H15NO4S It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a hydroxypropyl group attached to the sulfur atom of cysteine
Mechanism of Action
Target of Action
N-Acetyl-S-(3-hydroxypropyl)cysteine is a metabolite of acrolein . Acrolein is a respiratory irritant formed during combustion and found in tobacco smoke . The primary targets of this compound are likely to be the same biological systems affected by acrolein.
Mode of Action
It is produced via reduction of the aldehyde group of s-(3-oxopropyl)-n-acetyl cysteine . This suggests that it may interact with its targets through a similar mechanism, possibly involving redox reactions or other types of chemical transformations.
Biochemical Pathways
This compound is involved in the metabolic pathways related to acrolein. It is a product of the metabolism of acrolein, which suggests that it may affect the same biochemical pathways . .
Pharmacokinetics
It is known to be a urinary metabolite of acrolein , which suggests that it is excreted from the body through the urine. This could have implications for its bioavailability and distribution within the body.
Result of Action
For example, acrolein is known to cause respiratory irritation, suggesting that this compound may have similar effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, its production is linked to exposure to acrolein, which is found in tobacco smoke and products of combustion . Therefore, smoking and exposure to certain types of air pollution could potentially increase levels of this compound in the body.
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of N-Acetyl-S-(3-hydroxypropyl)cysteine in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(3-hydroxypropyl)cysteine can be synthesized through the reaction of cysteine with 3-chloropropanol in the presence of a base, followed by acetylation. The reaction typically involves the following steps:
Reaction of cysteine with 3-chloropropanol: This step involves the nucleophilic substitution of the thiol group of cysteine with 3-chloropropanol to form S-(3-hydroxypropyl)cysteine.
Acetylation: The resulting S-(3-hydroxypropyl)cysteine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Acetyl-S-(3-hydroxypropyl)cysteine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of thiol groups and their derivatives.
Biology: The compound is studied for its role in detoxification processes, particularly in the formation of mercapturic acids which are excreted in urine.
Medicine: It is investigated for its potential therapeutic effects, including its antioxidant properties and its role in mitigating oxidative stress.
Industry: The compound is used in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(benzyl)-L-cysteine
- N-Acetyl-S-(n-propyl)-L-cysteine
- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
- N-Acetyl-S-(2-cyanoethyl)-L-cysteine
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)cysteine is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature influences its solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPQZPFBAHHMB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904325 | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23127-40-4 | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Acetyl-S-(3-hydroxypropyl)cysteine (3-HPMA) as a research subject?
A: 3-HPMA serves as a valuable biomarker for exposure to certain environmental and industrial chemicals. Its presence in urine indicates the body's attempt to detoxify compounds like acrolein [] and 1,3-dibromopropane [] through conjugation with glutathione.
Q2: How is 3-HPMA formed in the body?
A: Research suggests multiple pathways for 3-HPMA formation. One pathway involves the metabolism of 1,3-dibromopropane, where it undergoes oxidation to form β-bromolactic acid and conjugation with cysteine to yield S-(3-hydroxypropyl)cysteine, which is further acetylated to 3-HPMA []. Another pathway involves the metabolism of acrolein. Acrolein reacts with glutathione, undergoes further transformations, and is ultimately excreted as 3-HPMA [].
Q3: What insights did the study on 1,2-dibromo-3-chloropropane (DBCP) provide about 3-HPMA formation?
A: The DBCP study identified 3-HPMA as a potential marker metabolite for 2-bromoacrolein (2-BA) or its precursors []. This study highlighted the role of cytochrome P450 in 3-HPMA formation, where it catalyzes the formation of 2-BA from DBCP. Subsequent glutathione conjugation with 2-BA leads to the formation of 3-HPMA []. This research underscores the complexity of metabolic pathways that can lead to 3-HPMA.
Q4: Why is the quantification of 3-HPMA in urine important?
A: Accurately measuring 3-HPMA levels in urine helps estimate exposure to hazardous chemicals like acrolein []. For instance, one study analyzed urine samples from volunteers after consuming potato crisps, a food known to contain acrolein. The results showed significantly higher 3-HPMA excretion compared to other mercapturic acids studied, indicating a higher exposure to acrolein from this single meal []. This finding highlights the importance of 3-HPMA analysis in assessing exposure to potentially harmful compounds.
Q5: What analytical techniques are used to measure 3-HPMA in urine?
A: Researchers utilize highly sensitive methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify 3-HPMA levels in urine samples [, ]. This technique allows for the separation and detection of 3-HPMA from other urinary components, enabling precise measurement even at low concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


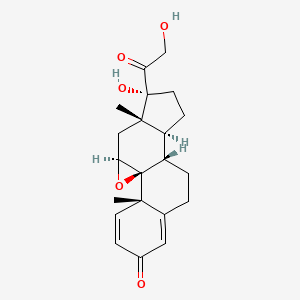

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)
